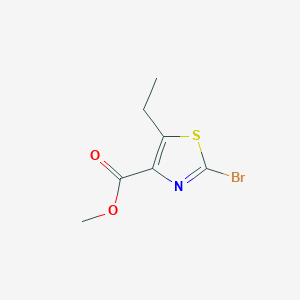

Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-5-ethyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-3-4-5(6(10)11-2)9-7(8)12-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZQQKSGEFCXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515260 | |

| Record name | Methyl 2-bromo-5-ethyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81569-46-2 | |

| Record name | 4-Thiazolecarboxylic acid, 2-bromo-5-ethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81569-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-5-ethyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-5-ethylthiazole-4-carboxylate

This guide provides a comprehensive overview of a robust and efficient synthetic route to Methyl 2-bromo-5-ethylthiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The narrative emphasizes the underlying chemical principles, providing researchers and drug development professionals with a deep understanding of the experimental choices and a reliable protocol for its preparation.

Introduction: The Significance of Substituted Thiazoles

The thiazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The specific substitution pattern of this compound, featuring a reactive bromine atom at the 2-position, an ethyl group at the 5-position, and a methyl ester at the 4-position, makes it a versatile intermediate for further molecular elaboration through cross-coupling reactions and other transformations.[3][4] This guide details a reliable two-step synthetic pathway, commencing with the well-established Hantzsch thiazole synthesis, followed by a Sandmeyer-type bromination.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most strategically approached through a two-step sequence starting from readily available precursors. The core thiazole ring is constructed via the Hantzsch thiazole synthesis, a classic and highly effective method for preparing this heterocyclic system.[5] This initial step yields the key intermediate, Methyl 2-amino-5-ethylthiazole-4-carboxylate. The subsequent transformation involves the conversion of the 2-amino group to the target 2-bromo functionality via a Sandmeyer-type reaction, a reliable method for the diazotization of an amino group followed by halide substitution.[6][7]

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Hantzsch Thiazole Synthesis of Methyl 2-amino-5-ethylthiazole-4-carboxylate

The Hantzsch thiazole synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide.[5] In this synthesis, the α-halocarbonyl is generated in situ from the reaction of a β-ketoester, methyl 3-oxopentanoate, with a halogenating agent, typically N-bromosuccinimide (NBS). This is followed by reaction with thiourea to form the 2-aminothiazole ring.

Mechanistic Insights

The reaction is initiated by the enolization of methyl 3-oxopentanoate, which then undergoes electrophilic attack by the bromine from NBS to form the α-bromo-β-ketoester intermediate. The sulfur atom of thiourea, a potent nucleophile, then attacks the α-bromo carbon. Subsequent intramolecular cyclization, driven by the nucleophilic attack of one of the amino groups of thiourea onto the ketone carbonyl, followed by dehydration, leads to the formation of the aromatic thiazole ring.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate [jdxb.bjtu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Lewis base catalysis by thiourea: N-bromosuccinimide-mediated oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-bromo-5-ethylthiazole-4-carboxylate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Methyl 2-bromo-5-ethylthiazole-4-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. While specific experimental data for this compound is not widely published, this document synthesizes information from closely related analogues and established chemical principles to offer robust, field-proven insights into its properties and utility.

Introduction: The Strategic Value of a Functionalized Thiazole Core

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical reactivity.[1] this compound is a polysubstituted thiazole derivative strategically functionalized for further chemical elaboration. The presence of a bromine atom at the 2-position, an ethyl group at the 5-position, and a methyl carboxylate at the 4-position creates a molecule with significant potential as a synthetic intermediate.

The bromine atom serves as a highly effective synthetic handle for introducing molecular diversity through various cross-coupling reactions.[2] The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, enabling the construction of more complex molecular architectures. This combination of reactive sites makes it a valuable precursor for creating libraries of compounds for screening in drug discovery and for developing novel agrochemicals.[3][4]

Physicochemical and Structural Properties

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂S | Calculated |

| Molecular Weight | 250.11 g/mol | Calculated |

| IUPAC Name | Methyl 2-bromo-5-ethyl-1,3-thiazole-4-carboxylate | - |

| Appearance | Expected to be a solid (e.g., pale yellow crystals) | Analogy to similar compounds[3] |

| Purity | Typically >95% | Commercial Analogue Data |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | Analogy to similar compounds[5] |

digraph "Methyl_2-bromo-5-ethylthiazole-4-carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0!"]; S3 [label="S", pos="0,-0.5!"]; C4 [label="C", pos="1.2,0!"]; C5 [label="C", pos="0.8,1.2!"];

// Substituents Br [label="Br", pos="-2.4,0.5!"]; C_ester [label="C", pos="2.4,0.5!"]; O_double [label="O", pos="2.4,1.5!"]; O_single [label="O", pos="3.6,0!"]; CH3_ester [label="CH₃", pos="4.8,0.5!"];

C_ethyl1 [label="CH₂", pos="1.6,2.2!"]; C_ethyl2 [label="CH₃", pos="2.8,2.2!"];

// Draw bonds C2 -- N1 [label=""]; N1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- S3 [label=""]; S3 -- C2 [label=""];

C2 -- Br [label=""]; C4 -- C_ester [label=""]; C_ester -- O_double [label="", style=double]; C_ester -- O_single [label=""]; O_single -- CH3_ester [label=""];

C5 -- C_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""]; }

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanisms

While a specific, published protocol for the synthesis of this compound is not available, a reliable synthetic route can be designed based on the well-established Hantzsch thiazole synthesis and subsequent modifications. This involves the cyclization of a β-ketoester with a thioamide, followed by diazotization and bromination.

A plausible and efficient pathway starts from methyl 2-chloro-3-oxopentanoate and thiourea to form an aminothiazole intermediate. This intermediate is then converted to the target 2-bromo compound via a Sandmeyer-type reaction.

References

Spectroscopic data (NMR, IR, MS) of Methyl 2-bromo-5-ethylthiazole-4-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Introduction and Molecular Structure

This compound is a substituted thiazole derivative. The thiazole ring is a core scaffold in many pharmaceutically and agriculturally important molecules, valued for its diverse biological activities.[1] Compounds with similar structures, such as ethyl 2-bromo-4-methylthiazole-5-carboxylate, are utilized as key intermediates in the synthesis of antimicrobial agents and crop protection chemicals.[2] The presence of a bromine atom at the 2-position and varied substituents at the 4- and 5-positions provides a versatile platform for further chemical modification, typically through cross-coupling reactions.

A thorough spectroscopic analysis is critical for confirming the identity and purity of such a key intermediate. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Caption: Molecular Structure of this compound.

Plausible Synthetic Workflow

The synthesis of substituted thiazoles is often achieved via the Hantzsch thiazole synthesis. For the target compound, a plausible route involves the reaction of a thioamide with an α-halocarbonyl compound. A common variation for this class of molecules starts with the synthesis of the 2-amino precursor, followed by diazotization and bromination (Sandmeyer-type reaction).[3][4]

Experimental Protocol: Proposed Synthesis

-

Step 1: Synthesis of Methyl 2-amino-5-ethylthiazole-4-carboxylate. An α-halo-β-ketoester, methyl 2-chloro-3-oxopentanoate, is reacted with thiourea in a suitable solvent like ethanol. The mixture is refluxed until the starting materials are consumed (monitored by TLC). The product, the aminothiazole precursor, is then isolated via crystallization upon cooling or extraction.

-

Step 2: Diazotization and Bromination. The aminothiazole precursor is dissolved in an aqueous hydrobromic acid solution and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to form the diazonium salt. This intermediate is then treated with a copper(I) bromide solution to facilitate the substitution of the diazonium group with bromine.

-

Step 3: Work-up and Purification. The reaction mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The final product, this compound, is purified by column chromatography on silica gel.

References

An In-depth Technical Guide to the Crystal Structure of Methyl 2-bromo-5-ethylthiazole-4-carboxylate: A Keystone for Rational Drug Design

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of Methyl 2-bromo-5-ethylthiazole-4-carboxylate. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] A detailed understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This document outlines the experimental workflow for determining the crystal structure of the title compound, from its synthesis to the final structural analysis, and discusses the anticipated molecular geometry and intermolecular interactions that govern its solid-state architecture.

Introduction: The Significance of Thiazole Scaffolds in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in pharmaceutical development.[1] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have led to its incorporation into a wide array of clinically successful drugs, spanning therapeutic areas such as oncology, infectious diseases, and metabolic disorders. The functionalization of the thiazole core with various substituents allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity.

Specifically, 2-bromothiazole derivatives serve as versatile synthetic intermediates, with the bromine atom acting as a handle for the introduction of additional molecular complexity through cross-coupling reactions.[4] The presence of an ethyl group at the 5-position and a methyl carboxylate at the 4-position further modulates the molecule's steric and electronic profile. Elucidating the precise three-dimensional arrangement of these functional groups is crucial for understanding how the molecule will interact with its biological target. Single-crystal X-ray diffraction remains the gold standard for obtaining this detailed structural information.

Synthesis and Crystallization: From Precursors to High-Quality Single Crystals

The synthesis of this compound is anticipated to follow established routes for the formation of substituted thiazoles. A plausible synthetic pathway, adapted from similar preparations of thiazole carboxylates, is outlined below.[2][5]

Synthetic Protocol

A multi-step synthesis would likely commence with the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring. This would involve the condensation of an α-haloketone with a thioamide. For the title compound, the synthesis could proceed as follows:

-

Step 1: Synthesis of Methyl 2-chloro-3-oxopentanoate. Ethyl propionylacetate would be subjected to chlorination using a suitable chlorinating agent like sulfuryl chloride to yield the corresponding α-chloro-β-keto ester.

-

Step 2: Thiazole Ring Formation. The resulting α-chloro-β-keto ester would then be reacted with thiourea in a suitable solvent, such as ethanol, to form the 2-amino-5-ethylthiazole-4-carboxylate intermediate.

-

Step 3: Diazotization and Bromination. The amino group at the 2-position would then be converted to a bromine atom via a Sandmeyer-type reaction. This typically involves diazotization of the amine with sodium nitrite in the presence of a strong acid, followed by the introduction of a bromine source, such as copper(I) bromide.

Purification and Crystallization

Following the synthesis, the crude product would be purified using column chromatography on silica gel. The generation of single crystals suitable for X-ray diffraction is a critical and often empirical step. A common and effective method for obtaining high-quality crystals is slow evaporation from a suitable solvent or a mixture of solvents.

Experimental Protocol for Crystallization:

-

Dissolve the purified this compound in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane, acetone, or ethyl acetate).

-

Slowly add a less-polar "anti-solvent" (e.g., hexane or heptane) until the solution becomes slightly turbid.

-

Gently warm the solution until it becomes clear again.

-

Loosely cap the vial and allow the solvent to evaporate slowly at room temperature over several days.

-

Monitor the vial for the formation of well-defined single crystals.

Caption: Workflow for the slow evaporation crystallization method.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the precise arrangement of atoms in the crystal lattice.

Data Collection and Processing

A single crystal of appropriate size and quality is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The collected data is then processed, which involves indexing the diffraction spots, integrating their intensities, and applying corrections for various experimental factors.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. This initial solution provides a rough model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The refinement process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the observed and calculated diffraction intensities.

Results and Discussion: A Glimpse into the Molecular and Supramolecular Structure

While the specific crystal structure of this compound has not been publicly reported, we can predict its key structural features based on the analysis of related thiazole derivatives found in the Cambridge Structural Database (CSD).[6][7]

Expected Crystallographic Data

The following table summarizes the anticipated crystallographic data for the title compound, based on typical values for small organic molecules.

| Parameter | Expected Value |

| Chemical Formula | C₈H₁₀BrNO₂S |

| Formula Weight | 264.14 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (common for chiral molecules) |

| Unit Cell Dimensions | a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-110° |

| Volume | ≈ 1000-1500 ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | ≈ 1.6-1.8 g/cm³ |

| R-factor | < 0.05 for a well-refined structure |

Molecular Geometry

The thiazole ring is expected to be essentially planar, a characteristic feature of aromatic systems. The bond lengths and angles within the thiazole ring will likely be consistent with those observed in other thiazole structures.[1] The C-S bond lengths are anticipated to be around 1.72 Å, and the C=N double bond length is expected to be approximately 1.29 Å.[1] The substituents—bromo, ethyl, and methyl carboxylate—will be attached to the thiazole core, and their conformations will be determined by steric and electronic factors.

Caption: Connectivity of substituents on the thiazole ring.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is dictated by a network of non-covalent interactions. For this compound, several types of intermolecular interactions are anticipated to play a crucial role in stabilizing the crystal structure:

-

Halogen Bonding: The bromine atom is a potential halogen bond donor and could interact with the nitrogen atom or the oxygen atoms of the carboxylate group of neighboring molecules.

-

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to be present.

-

π-π Stacking: The aromatic thiazole rings may engage in π-π stacking interactions, further contributing to the stability of the crystal packing.

-

van der Waals Forces: These non-specific interactions will also contribute to the overall cohesive energy of the crystal.

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the solid state, which in turn influences the material's physical properties, such as its melting point and solubility.

Conclusion: From Crystal Structure to Drug Development

The determination of the crystal structure of this compound provides invaluable insights for medicinal chemists and drug developers. This atomic-level information can be leveraged in several ways:

-

Structure-Based Drug Design: The crystal structure can be used to model the binding of the molecule to its biological target, enabling the design of more potent and selective analogs.

-

Pharmacophore Modeling: The three-dimensional arrangement of key functional groups can be used to develop a pharmacophore model, which can then be used to screen virtual compound libraries for new drug candidates.

-

Solid-State Characterization: Understanding the crystal packing and intermolecular interactions is crucial for controlling the solid-state properties of an active pharmaceutical ingredient (API), such as its polymorphism and dissolution rate.

References

- 1. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 2-bromo-4-methylthiazole-5-carboxylate [myskinrecipes.com]

- 5. Page loading... [guidechem.com]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. Search - Access Structures [ccdc.cam.ac.uk]

Technical Guide: Physicochemical Profiling of Methyl 2-bromo-5-ethylthiazole-4-carboxylate

A Senior Application Scientist's Field-Proven Insights into Solubility and Stability Assessment for Drug Development Intermediates

Foreword: The Imperative of Foundational Knowledge

In the landscape of drug discovery and development, the journey from a promising heterocyclic building block to a viable Active Pharmaceutical Ingredient (API) is predicated on a deep understanding of its fundamental physicochemical properties. Methyl 2-bromo-5-ethylthiazole-4-carboxylate, a functionalized thiazole derivative, represents a class of compounds pivotal in the synthesis of novel therapeutic agents.[1][2][3] The thiazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its diverse biological activities.[3][4] However, its potential as a synthetic intermediate can only be realized through rigorous characterization of its solubility and stability.

This guide provides an in-depth framework for researchers, chemists, and formulation scientists to systematically evaluate this compound. We will move beyond mere data reporting to explain the causality behind experimental choices, ensuring that the protocols described form a self-validating system for generating reliable and reproducible results. The insights herein are grounded in established regulatory principles, particularly the International Council for Harmonisation (ICH) guidelines, which form the bedrock of pharmaceutical development.[5][6][7]

Predicted Physicochemical Properties: An Initial Assessment

Prior to embarking on extensive experimental work, it is prudent to establish a baseline understanding of the molecule's characteristics. Publicly available data for this specific intermediate is limited; however, by analyzing its structure and data from analogous compounds, we can establish an expected profile.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Observation | Rationale & Implications |

| Molecular Formula | C₈H₁₀BrNO₂S | Based on chemical structure. |

| Molecular Weight | ~264.14 g/mol | Calculated from the molecular formula. |

| Physical Form | Solid (Crystalline or Powder) | Typical for similar thiazole carboxylates at room temperature.[8] |

| Storage Condition | Room Temperature or 2-8°C | Recommended for many brominated heterocyclic compounds to prevent slow degradation.[2] |

| Key Functional Groups | Thiazole Ring, Bromo Substituent, Methyl Ester, Ethyl Group | These groups dictate the molecule's reactivity, solubility, and potential degradation pathways. The ester is prone to hydrolysis, while the bromo-thiazole system can be reactive. |

Note: These properties are predictive and must be confirmed experimentally.

Solubility Profiling: The Gateway to Application

Solubility is a critical parameter that influences every stage of development, from synthetic work-up and purification to formulation and bioavailability. A comprehensive solubility profile is therefore non-negotiable.

The "Why": Causality in Solvent Selection

The choice of solvents should not be arbitrary. It must be a systematic exploration of interactions between the solute (this compound) and a diverse set of solvents representing different polarity, proticity, and hydrogen bonding capabilities. The molecule's structure—containing a polar ester group, a moderately polar thiazole ring, and non-polar alkyl/bromo groups—suggests a nuanced solubility profile. We expect good solubility in polar aprotic solvents and common organic solvents, with limited solubility in highly non-polar or aqueous media.

Experimental Protocol: Isothermal Equilibrium Solubility

This protocol is designed to determine the equilibrium solubility, providing a definitive measure under controlled conditions.

Step 1: Preparation

-

Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into separate, sealable glass vials.

-

Add a precise volume (e.g., 1.0 mL) of each selected analytical-grade solvent to the respective vials.

Step 2: Equilibration

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to a standard temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential to confirm saturation.

Step 3: Sample Processing

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically-resistant filter (e.g., 0.22 µm PTFE) to remove all particulate matter.

Step 4: Analysis & Quantification

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of the dissolved compound against a standard calibration curve.

-

Calculate the solubility in mg/mL or mol/L.

Table 2: Solubility Data Template for this compound

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Observations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | ||

| Dimethylformamide (DMF) | Very Soluble | |||

| Acetonitrile (ACN) | Soluble | |||

| Polar Protic | Methanol | Soluble | ||

| Ethanol | Soluble | |||

| Water | Sparingly Soluble / Insoluble | |||

| Non-Polar | Dichloromethane (DCM) | Soluble | ||

| Ethyl Acetate | Soluble | |||

| Toluene | Sparingly Soluble | |||

| Hexanes | Insoluble |

Stability Assessment & Forced Degradation: Unveiling Intrinsic Liabilities

Understanding a molecule's intrinsic stability is paramount for determining its re-test period, storage conditions, and potential degradation products that could pose safety risks.[5][9] Forced degradation, or stress testing, is an indispensable tool that deliberately exposes the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.[10][11] The goal is to achieve a target degradation of 5-20%; degradation beyond 20% is generally considered too extensive and may not reflect relevant pathways.[11][12]

The Forced Degradation Workflow

A systematic approach is required to evaluate the compound's stability under various stressors. This workflow ensures all major degradation routes are investigated.

Caption: Workflow for a forced degradation study.

Detailed Protocols for Stress Testing

The following protocols are grounded in standard industry practice and ICH recommendations.[12][13] A control sample (unstressed) and a blank (solvent subjected to the same conditions) must be analyzed alongside each stressed sample.

3.2.1 Hydrolytic Degradation (Acid & Base)

-

Rationale: The methyl ester functional group is the most probable site for hydrolysis, yielding the corresponding carboxylic acid and methanol. The thiazole ring itself may also be susceptible to cleavage under harsh conditions.

-

Protocol:

-

To separate aliquots of the stock solution, add an equal volume of 1.0 M HCl and 1.0 M NaOH to achieve final concentrations of 0.5 M acid and base, respectively. Initial studies may begin with 0.1 M acid/base.

-

Maintain one set of samples at room temperature and a second set at an elevated temperature (e.g., 60°C) to accelerate degradation if none is observed at RT.[12]

-

Monitor the reaction over time (e.g., 2, 8, 24 hours).

-

Before analysis, neutralize the samples. For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl.

-

Analyze by HPLC.

-

3.2.2 Oxidative Degradation

-

Rationale: While the core structure is not highly susceptible to oxidation, the sulfur atom in the thiazole ring is a potential site for oxidation to a sulfoxide or sulfone under strong oxidative stress.

-

Protocol:

-

To an aliquot of the stock solution, add an equal volume of 3-6% hydrogen peroxide (H₂O₂).

-

Maintain the sample at room temperature, protected from light.

-

Monitor over time (e.g., 2, 8, 24 hours).

-

Analyze by HPLC. No quenching is typically required.

-

3.2.3 Thermal Degradation

-

Rationale: This test assesses the molecule's resilience to heat, which is critical for manufacturing (e.g., drying processes) and long-term storage in various climates.

-

Protocol:

-

Solid State: Place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C, which is 40°C above the accelerated stability condition).

-

Solution State: Maintain an aliquot of the stock solution in a sealed vial in the same oven.

-

Monitor over an extended period (e.g., 1, 3, 7 days).

-

For the solid sample, dissolve it in a suitable solvent before analysis. Analyze all samples by HPLC.

-

3.2.4 Photolytic Degradation

-

Rationale: The bromo-thiazole system may be sensitive to UV or visible light, potentially leading to debromination or other radical-mediated reactions. This is a mandatory test under ICH Q1B guidelines.[12]

-

Protocol:

-

Expose both solid and solution samples of the compound to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze both the exposed and dark control samples by HPLC.

-

The Analytical Imperative: Stability-Indicating Methods

The cornerstone of any stability study is a validated, stability-indicating analytical method.[14] This is typically a reverse-phase HPLC method capable of separating the parent compound from all process impurities and degradation products.

Caption: Logical flow for developing a stability-indicating HPLC method.

Conclusion: From Data to Drug Development Strategy

The systematic evaluation of solubility and stability for an intermediate like this compound is not merely an academic exercise; it is a critical step that directly informs drug development strategy.[15] The data generated from the protocols outlined in this guide will enable scientists to:

-

For Process Chemists: Select appropriate solvents for reaction, work-up, and crystallization, thereby optimizing yield and purity.

-

For Formulation Scientists: Guide the selection of excipients and delivery systems by understanding the molecule's solubility and potential interactions.[11]

-

For Regulatory Affairs: Provide a foundational data package that demonstrates an understanding of the molecule's intrinsic properties, as required by regulatory agencies like the FDA and EMA.[7][10]

By adopting this integrated and rationale-driven approach, research and development teams can mitigate risks, accelerate timelines, and build a robust foundation for the successful development of new medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 2-bromo-4-methylthiazole-5-carboxylate [myskinrecipes.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Buy 5-Bromo-2-methylthiazole-4-carboxamide (EVT-8876954) | 936477-33-7 [evitachem.com]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. snscourseware.org [snscourseware.org]

- 14. pharmaguru.co [pharmaguru.co]

- 15. biopharminternational.com [biopharminternational.com]

The Thiazole Carboxylate Core: From Foundational Synthesis to Modern Drug Design

An In-depth Technical Guide

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast landscape of organic chemistry, few molecular scaffolds have demonstrated the versatility and therapeutic relevance of the thiazole ring. This five-membered heterocycle, containing both sulfur and nitrogen, is not merely a synthetic curiosity but a cornerstone of life itself, forming a critical component of essential biomolecules like thiamine (vitamin B1).[1][2] While free thiazole is rare in nature, its derivatives are abundant, found in everything from marine natural products to blockbuster pharmaceuticals.[3][4][5]

This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of a particularly important subclass: thiazole carboxylate derivatives. We will journey from the foundational syntheses of the late 19th century to the sophisticated applications in modern medicinal chemistry, elucidating the causal links between chemical structure and biological function. For the researcher, scientist, or drug development professional, this document serves as a technical narrative, grounding contemporary applications in their rich historical context and providing practical, field-proven insights.

Part 1: The Genesis of a Scaffold - Discovery and Foundational Synthesis

The story of thiazole is inextricably linked to the pioneering work of the German chemist Arthur Hantzsch. In the 1880s, while exploring the chemistry of heterocyclic compounds, Hantzsch developed a remarkably robust and versatile method for constructing the thiazole ring.[6][7] This reaction, now universally known as the Hantzsch Thiazole Synthesis , remains a principal method for preparing these heterocycles over a century later.[6][8][9]

The Hantzsch Thiazole Synthesis (1887)

The brilliance of the Hantzsch synthesis lies in its elegant simplicity: the condensation of an α-haloketone with a thioamide.[6][9] This reaction creates the thiazole core in a single, often high-yielding, step. The choice of thioamide is critical as it directly installs the substituent at the 2-position of the ring, a key vector for tuning the molecule's properties.

The mechanism proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration to form the stable aromatic ring. This self-validating system ensures the formation of the thermodynamically favored aromatic product.

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a representative Hantzsch synthesis, a robust procedure often used in instructional and research settings.[10]

-

Reagent Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1 equivalent) and thiourea (7.5 mmol, 1.5 equivalents).

-

Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.

-

Reaction: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The reagents will dissolve as the reaction proceeds.

-

Workup - Precipitation: Remove the reaction from heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Causality Note: The basic solution neutralizes the HBr byproduct formed during the reaction, which allows the free base of the aminothiazole product to precipitate, as it is poorly soluble in water.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with cold water to remove any remaining salts and impurities.

-

Drying: Spread the collected solid on a watch glass and allow it to air dry completely before characterization.

While the Hantzsch synthesis is the most prominent, other methods like the Cook-Heilbron synthesis were later developed, specifically for producing 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide.[11] These alternative pathways broadened the synthetic toolkit available to chemists.

Part 2: Nature's Blueprint - Thiazole in Essential Biomolecules

Long before chemists were constructing thiazoles in the lab, nature had already harnessed its power. The discovery of the thiazole moiety in two of the 20th century's most important biochemical discoveries cemented its status as a "privileged scaffold."

Thiamine (Vitamin B1): A Coenzyme for Life

The elucidation of the structure of thiamine in the 1930s was a landmark achievement.[12] Scientists discovered that this essential vitamin is a composite molecule, built from a pyrimidine ring linked to a thiazole ring bearing hydroxyethyl and methyl substituents.[1][13] In the body, it is converted to its active form, thiamine pyrophosphate (TPP), a critical coenzyme for enzymes involved in carbohydrate and amino acid metabolism.[12]

The biosynthesis of thiamine is a remarkable example of convergent evolution, where the pyrimidine and thiazole moieties are synthesized via separate pathways and then coupled together by the enzyme thiamine phosphate synthase (ThiE).[13][14]

Caption: Figure 2: Simplified Thiamine Biosynthesis Workflow.

Penicillin: The Dawn of the Antibiotic Age

Alexander Fleming's accidental discovery of penicillin in 1928 revolutionized medicine.[15][16] The subsequent race to determine its structure, culminating in the work of Dorothy Hodgkin using X-ray crystallography, revealed a unique and highly strained bicyclic system: a β-lactam ring fused to a thiazolidine ring—a saturated (reduced) form of thiazole.[17][18] This groundbreaking discovery highlighted the thiazole family's role in producing life-saving medicines and spurred intense interest in synthesizing related structures.[17][19]

Part 3: Synthetic Evolution - Crafting Thiazole Carboxylates

Building upon the foundational Hantzsch synthesis, chemists developed methods to incorporate key functional groups, such as carboxylates (esters), onto the thiazole ring. These groups are particularly valuable in drug design, as they can act as hydrogen bond acceptors, improve solubility, and serve as handles for further chemical modification.

The synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates is a prime example. These compounds are important building blocks for various biologically active agents, including antineoplastic drugs.[20] Traditional two-step methods were often inefficient, but modern chemistry has provided more streamlined one-pot procedures.[20]

Table 1: Comparison of Selected Thiazole Synthesis Methodologies

| Synthesis Method | Key Reactants | Position of Carboxylate | Advantages | Disadvantages |

| Hantzsch Synthesis | α-Haloketone, Thioamide | C4 or C5 (from ketoester) | High yields, versatile, well-established[9][10] | Requires pre-functionalized starting materials |

| Cook-Heilbron Synthesis | α-Aminonitrile, CS₂ | C4 (from cyanoacetate) | Access to 5-amino derivatives[11] | Limited scope compared to Hantzsch |

| Photolytic Synthesis | Isoxazolone, Thioamide | C5 | Novel route, mild conditions[21][22] | Requires photochemical setup, moderate yields |

| One-Pot Halogenation/Cyclization | β-Ketoester, NBS, Thiourea | C5 | High efficiency, reduced workup[20] | Can have side reactions if not optimized |

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is an optimized, efficient method that combines the halogenation and cyclization steps.[20]

-

Initial Setup: In a reaction flask, prepare a mixture of ethyl acetoacetate (0.05 mol, 1 equivalent) in 50 mL of water and 20 mL of THF. Cool the mixture to below 0°C in an ice bath.

-

α-Halogenation: Slowly add N-bromosuccinimide (NBS) (0.06 mol, 1.2 equivalents) to the cooled mixture. Causality Note: NBS is a convenient and selective source of electrophilic bromine for the in-situ formation of the α-bromo ketoester intermediate. Performing this at low temperature controls the reaction rate and minimizes side products.

-

Intermediate Formation: Stir the reaction mixture at room temperature for 2 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC).

-

Cyclization: Add thiourea (0.05 mol, 1.0 equivalent) to the flask.

-

Heating: Heat the reaction mixture to 80°C for 2 hours to drive the cyclization and dehydration steps.

-

Workup and Isolation: After cooling, the product can be isolated through extraction and purified using standard techniques like recrystallization or column chromatography to yield the target thiazole carboxylate.

Caption: Figure 3: General Experimental Workflow.

Part 4: Thiazole Carboxylates in Modern Drug Development

The thiazole core is a key feature in numerous FDA-approved drugs.[23] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive scaffold for medicinal chemists.

Bioisosteric Replacement: A Strategy for Optimization

One of the most powerful concepts in drug design is bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to improve the drug's profile. The thiazole ring is often used as a bioisostere for a phenyl ring.[24][25] This substitution can enhance solubility, alter metabolic pathways, or introduce new interaction points with a biological target, sometimes transforming a lead compound into a viable drug candidate.[26][27]

Structure-Activity Relationships (SAR)

SAR studies are fundamental to drug discovery, systematically modifying a lead compound to understand how chemical changes affect its biological activity. For thiazole derivatives, substituents at the 2, 4, and 5-positions can be varied to probe interactions with a target enzyme or receptor.[28] For instance, in developing H1-antihistamine agents, specific hydrophobic and steric parameters of the groups attached to the thiazole ring were found to be crucial for high activity.[28] Similarly, in the development of anticancer agents, the addition of specific groups to the thiazole core has led to compounds with potent activity against various cancer cell lines.[8][29]

Caption: Figure 4: Conceptual SAR Logic.

Table 2: Selected Examples of Thiazole-Containing Therapeutic Agents

| Drug Name | Therapeutic Class | Role of Thiazole Moiety |

| Dasatinib | Anticancer (Kinase Inhibitor) | Forms key interactions in the ATP-binding pocket of the target kinase.[3][30][31] |

| Ritonavir | Antiviral (HIV Protease Inhibitor) | Serves as a central structural scaffold for the molecule.[8][23] |

| Meloxicam | Anti-inflammatory (NSAID) | Part of the core structure responsible for COX-2 enzyme inhibition.[8][23] |

| Pramipexole | Anti-Parkinson's (Dopamine Agonist) | The 2-aminothiazole acts as a bioisostere of a phenol moiety.[8][27] |

| Nitazoxanide | Antiparasitic Agent | The nitrothiazole group is essential for its mechanism of action.[23] |

| Dabrafenib | Anticancer (BRAF Inhibitor) | The thiazole ring is a core component of this targeted therapy agent.[3][31] |

Conclusion and Future Outlook

The journey of thiazole carboxylate derivatives from their first synthesis in the 19th century to their current status as indispensable tools in drug discovery is a testament to the power of fundamental chemical research. The initial discovery by Hantzsch provided a robust platform, which was later validated by nature's own use of the scaffold in essential molecules like thiamine.

Today, the synthesis and modification of thiazole carboxylates are more sophisticated than ever. Researchers can now design and create novel derivatives with high precision to target specific diseases, from cancer to viral infections.[31][32] The principles of bioisosterism and detailed SAR studies continue to guide the development of safer and more effective medicines. As we look to the future, the humble thiazole ring, particularly when functionalized with a carboxylate handle, will undoubtedly continue to be a source of new discoveries and therapeutic breakthroughs.

References

- 1. Thiamine - Wikipedia [en.wikipedia.org]

- 2. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. synarchive.com [synarchive.com]

- 7. thieme.de [thieme.de]

- 8. archives.ijper.org [archives.ijper.org]

- 9. benchchem.com [benchchem.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The real story behind penicillin | PBS News [pbs.org]

- 16. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acs.org [acs.org]

- 18. History of penicillin - Wikipedia [en.wikipedia.org]

- 19. ijarsct.co.in [ijarsct.co.in]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. connectsci.au [connectsci.au]

- 23. globalresearchonline.net [globalresearchonline.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 26. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

A Theoretical and Computational Guide to Methyl 2-bromo-5-ethylthiazole-4-carboxylate: Structure, Reactivity, and Spectroscopic Insights

Abstract

This technical guide provides a comprehensive theoretical examination of Methyl 2-bromo-5-ethylthiazole-4-carboxylate, a substituted thiazole derivative of interest in medicinal and materials chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of closely related thiazole analogues to construct a robust computational framework. We present detailed protocols for theoretical analysis using Density Functional Theory (DFT), covering molecular geometry optimization, electronic property elucidation (FMO, MEP), and the prediction of spectroscopic signatures (IR, NMR). The guide also outlines a plausible synthetic route and discusses the molecule's potential reactivity in key organic reactions, such as cross-coupling, making it a valuable resource for researchers exploring the chemical space of functionalized thiazoles.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active agents, including antibiotics, anti-inflammatory drugs, and anticancer therapies.[1] The functionalization of the thiazole ring at its various positions allows for the fine-tuning of a molecule's steric and electronic properties, making derivatives like this compound valuable building blocks for synthetic chemistry.

The subject of this guide, this compound, features several key functional groups that dictate its potential utility:

-

A 2-bromo substituent , which serves as a versatile handle for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[3][4] This position is highly reactive toward organometallic reagents.[5]

-

A methyl carboxylate group at the C4 position , which can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing avenues for further derivatization.[6]

-

An ethyl group at the C5 position , which adds lipophilicity and can influence the molecule's overall conformation and binding interactions.

This document outlines a theoretical framework to predict and understand the properties of this specific, yet under-documented, molecule.

Molecular Structure and Proposed Synthesis

The structural framework of this compound forms the basis of its chemical behavior.

Caption: 2D Structure of this compound.

Proposed Synthetic Pathway

While a specific synthesis for this compound is not readily found in the literature, a reliable route can be proposed based on the well-established Hantzsch thiazole synthesis followed by a Sandmeyer-type reaction. A similar strategy is used for related analogues.[7]

Step 1: Synthesis of Methyl 2-amino-5-ethylthiazole-4-carboxylate This step involves the condensation of a thioamide (thiourea) with an α-haloketone. The required starting material, methyl 2-chloro-3-oxopentanoate, can be synthesized from methyl 3-oxopentanoate.

-

Chlorination: Methyl 3-oxopentanoate is reacted with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an appropriate solvent (e.g., dichloromethane) to yield methyl 2-chloro-3-oxopentanoate.

-

Hantzsch Condensation: The resulting α-chloroketoester is reacted with thiourea in a solvent such as ethanol, typically under reflux, to form the aminothiazole ring. The reaction proceeds via nucleophilic attack of the sulfur on the α-carbon, followed by cyclization and dehydration.

Step 2: Diazotization and Bromination The 2-amino group is converted to a 2-bromo group via a Sandmeyer reaction.

-

Diazotization: The synthesized aminothiazole is dissolved in an aqueous acidic solution (e.g., H₂SO₄ or HBr) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt intermediate.

-

Bromination: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr. This facilitates the replacement of the diazonium group with a bromine atom, yielding the final product, this compound. The product is then extracted, purified by column chromatography, and characterized.

Theoretical and Computational Analysis

To understand the intrinsic properties of the title molecule, we propose a computational study using Density Functional Theory (DFT), a robust method for predicting molecular structure, electronics, and spectra.

Computational Workflow Protocol

The following protocol outlines the steps for a comprehensive DFT analysis, typically performed using software like Gaussian, ORCA, or Spartan.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-bromo-4-methylthiazole-5-carboxylate [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Bromothiazole CAS#: 3034-53-5 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Bromothiazole Carboxylates

A Note to the Researcher: This document provides a detailed overview of the physical and chemical properties of substituted bromothiazole carboxylates. It is important to note that a comprehensive search for "Methyl 2-bromo-5-ethylthiazole-4-carboxylate" did not yield specific data for this exact molecule. This suggests that it may be a novel compound or not widely reported in publicly accessible literature.

Therefore, this guide will focus on a closely related and well-documented analogue: Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS No. 22900-83-0). The key structural differences are the presence of a methyl group at the 4-position of the thiazole ring (as opposed to an ethyl group at the 5-position) and an ethyl ester functional group (instead of a methyl ester). The fundamental principles, experimental logic, and general characteristics discussed herein are highly relevant and applicable to the requested compound.

Introduction: The Significance of the Bromothiazole Moiety

Thiazole derivatives are a cornerstone in medicinal chemistry and materials science. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prevalent scaffold in a multitude of biologically active compounds. The introduction of a bromine atom and a carboxylate ester functional group, as seen in Ethyl 2-bromo-4-methylthiazole-5-carboxylate, creates a versatile synthetic intermediate.

The bromine atom at the 2-position serves as an excellent leaving group, making it a prime site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the strategic introduction of diverse molecular fragments, which is a key step in the drug discovery process for developing novel therapeutic agents.[1][2] This compound and its analogues are recognized as crucial building blocks in the synthesis of antimicrobial and antifungal agents, as well as in the formulation of agrochemicals like fungicides and herbicides.[1]

This guide provides a comprehensive overview of the known physical constants, structural information, safety protocols, and a representative synthetic pathway for Ethyl 2-bromo-4-methylthiazole-5-carboxylate, offering valuable insights for researchers working with this class of compounds.

Physicochemical and Structural Properties

The physical and structural characteristics of a compound are fundamental to its application in research and development. Below is a summary of the key properties for Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

Core Physical Constants

| Property | Value | Source(s) |

| CAS Number | 22900-83-0 | [1][3][4] |

| Molecular Formula | C₇H₈BrNO₂S | [1][3][4] |

| Molecular Weight | 250.12 g/mol | [1][5] |

| Appearance | Pale yellow crystals | [1] |

| Melting Point | 63-71 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

Structural and Spectroscopic Data

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | [5] |

| SMILES | CCOC(=O)C1=C(N=C(S1)Br)C | [5] |

| InChI | InChI=1S/C₇H₈BrNO₂S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | [5] |

| InChIKey | CFBIOWPDDZPIDP-UHFFFAOYSA-N | [5] |

Spectroscopic data is crucial for the verification of the compound's structure and purity. While a specific spectrum for this exact compound is not provided in the search results, a general expectation for its characterization would include:

-

¹H NMR: Signals corresponding to the ethyl ester protons (a quartet and a triplet), a singlet for the methyl group on the thiazole ring.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring, the ethyl group carbons, and the methyl group carbon.

-

IR Spectroscopy: Characteristic absorption bands for the C=O of the ester and C=N stretching of the thiazole ring.[5]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for bromine.

Synthesis Pathway: A Mechanistic Approach

The synthesis of 2-bromothiazole derivatives often follows a modified Hantzsch thiazole synthesis. A common route involves the cyclization of a β-ketoester with a thioamide, followed by diazotization and bromination.

Representative Synthetic Scheme

A plausible synthetic route to obtain the core thiazole structure, which can then be brominated, starts from ethyl acetoacetate and thiourea.[6][7]

Caption: Synthetic pathway for Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

Experimental Protocol (Adapted)

The following is a generalized, two-step protocol adapted from the synthesis of similar thiazole compounds.[6][7]

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Reaction Setup: To a solution of ethyl acetoacetate in a suitable solvent system (e.g., water and THF), cool the mixture to 0°C in an ice bath.

-

Bromination: Slowly add N-bromosuccinimide (NBS) to the cooled solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Cyclization: After the disappearance of the starting material, add thiourea to the reaction mixture. Heat the mixture to facilitate the cyclization reaction.[6]

-

Work-up and Isolation: After cooling, the reaction mixture is typically worked up by filtration and neutralization. The resulting solid product can be purified by recrystallization.

Causality and Rationale: The initial bromination of the active methylene group of ethyl acetoacetate generates an α-halo ketone, a key intermediate for the Hantzsch thiazole synthesis. The subsequent reaction with thiourea involves nucleophilic attack by the sulfur atom, followed by cyclization and dehydration to form the stable aromatic thiazole ring.

Step 2: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

-

Diazotization: The amino group of the thiazole intermediate is converted to a diazonium salt. This is typically achieved by treating the compound with sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (-5 to 0°C).

-

Bromination (Sandmeyer-type reaction): The diazonium salt is then reacted with a copper(I) bromide solution. This results in the replacement of the diazonium group with a bromine atom, yielding the final product.

-

Purification: The final product is isolated through extraction and purified using techniques such as column chromatography or recrystallization.

Causality and Rationale: The conversion of the robust amino group into an excellent leaving group (the diazonium salt) is a critical step. The subsequent Sandmeyer-type reaction provides a reliable method for introducing the bromine atom onto the thiazole ring with high regioselectivity.

Safety, Handling, and Storage

Proper handling and storage are paramount when working with halogenated organic compounds.

GHS Hazard Information

The following GHS classifications have been reported for Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate[5]:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

Pictograms:

-

GHS05 (Corrosion)

-

GHS07 (Exclamation Mark)

Signal Word: Danger[5]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn to prevent skin contact.

-

Respiratory Protection: If working with the solid material in a way that generates dust, use a NIOSH-approved respirator.

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Recommended storage temperature is between 0-8°C.[1]

-

Keep away from strong oxidizing agents.

Applications and Further Research

As a versatile building block, Ethyl 2-bromo-4-methylthiazole-5-carboxylate and its analogues are valuable in several areas of research and development:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel antimicrobial, anti-inflammatory, and other therapeutic agents. The ability to functionalize the 2-position allows for the exploration of a wide chemical space to optimize biological activity.[1]

-

Agrochemical Chemistry: This compound is used in the development of new fungicides and herbicides. The thiazole core is a known toxophore in many crop protection agents.[1]

-

Materials Science: The unique electronic properties of the thiazole ring make these compounds of interest in the synthesis of specialty polymers and coatings.[1]

Future research could focus on the synthesis and characterization of the specifically requested "this compound" to evaluate its unique properties and potential applications, comparing them to the known analogues.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 2-bromo-4-methylthiazole-5-carboxylate [myskinrecipes.com]

- 3. Ethyl 2-Bromo-4-methylthiazole-5-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 4. scbt.com [scbt.com]

- 5. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Page loading... [guidechem.com]

Methyl 2-bromo-5-ethylthiazole-4-carboxylate safety and handling

An In-Depth Technical Guide to the Safe Handling of Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance has been synthesized from data on structurally similar compounds, including various brominated and substituted thiazole carboxylates. Professionals must consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional and local safety regulations. This document is intended for informational purposes and as a supplementary resource.

Introduction: Understanding the Compound Class

This compound belongs to the class of halogenated heterocyclic compounds. Thiazole rings are prevalent scaffolds in medicinal chemistry, and the presence of a bromine atom provides a key synthetic handle for further molecular elaboration in drug discovery and agrochemical development.[1][2] However, the same reactivity that makes it a valuable intermediate also necessitates stringent safety protocols. Halogenated organics can present significant health and environmental hazards if handled improperly. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this and similar reagents.

Hazard Identification and GHS Classification

Based on an aggregation of data from closely related analogues, this compound should be treated as a hazardous substance.[3][4][5] The primary hazards are associated with its corrosive and irritant properties.

Anticipated GHS Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][5]

-

Serious Eye Damage/Eye Irritation: Category 1 or 2 (Causes serious eye damage/irritation).[3][5]

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction).[3][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation).[3][5]

GHS Pictograms:

Hazard Statements (H-Statements):

-

H315: Causes skin irritation.[5]

-

H317: May cause an allergic skin reaction.[3]

-

H318/H319: Causes serious eye damage/Causes serious eye irritation.[3][5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements (P-Statements): [3][4][5]

-

Prevention: P261, P264, P271, P272, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P310, P333+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Physicochemical Properties of Related Thiazoles

The following table summarizes key physicochemical data from close structural analogues to provide an informed estimate of the properties of this compound.

| Property | Value (Analogue Compound) | Source |

| Molecular Formula | C₇H₈BrNO₂S | PubChem[3] |

| Molecular Weight | ~250.12 g/mol | PubChem[3] |

| Appearance | Solid, potentially pale yellow crystals | Chem-Impex[1] |

| Melting Point | 65-69 °C (for Ethyl 2-bromo-4-methylthiazole-5-carboxylate) | Sigma-Aldrich[4] |

| Storage Temperature | 0-8°C, often under inert atmosphere | Chem-Impex, Sigma-Aldrich[1][6] |

| Solubility | Likely low water solubility | Thermo Fisher Scientific[7] |

Core Safety & Handling Protocol

This protocol outlines the essential steps for safely handling this compound, from preparation to waste disposal. The causality behind each step is explained to foster a deeper understanding of the safety requirements.

Engineering Controls: The Primary Barrier

Causality: The primary route of exposure to compounds of this nature is through inhalation of dust or vapors and accidental contact with skin or eyes. Engineering controls are designed to physically isolate the chemical from the user.

Protocol:

-

Chemical Fume Hood: All manipulations, including weighing, aliquoting, and reaction setup, must be performed inside a certified and operational chemical fume hood.[7][8] This is non-negotiable.

-

Ventilation: Ensure the fume hood has proper airflow before beginning work. The sash should be kept at the lowest possible height.[8]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible and unobstructed.[9][10]

Personal Protective Equipment (PPE): The Last Line of Defense

Causality: PPE serves to protect the user from exposure in the event of a spill or splash. The selection of appropriate PPE is dictated by the identified hazards: skin/eye corrosivity and respiratory irritation.

Protocol:

-

Eye and Face Protection: Wear chemical safety goggles that provide a full seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing.[8][10]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Check the manufacturer's specifications for breakthrough time. Always double-glove when handling neat material.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory.

-

Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.[8]

-

-

Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. If there is a risk of ventilation failure or work must be done outside a hood (not recommended), a NIOSH-approved respirator with organic vapor cartridges is necessary.[8]

Emergency Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

First-Aid Measures

-

In Case of Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][11]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]

-

In Case of Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[9]

Accidental Release Measures

Causality: A spill presents a significant inhalation and contact hazard. The goal is to contain the spill, prevent its spread, and decontaminate the area without exposing personnel.

Protocol:

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Wear the full PPE described in section 3.2.

-

Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[12][13]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not create dust.[11][13]

-

Decontaminate: Wash the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste.[8]

-

Prevent Runoff: Do not allow the chemical or cleaning materials to enter drains or waterways.[12]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]

-

Hazards from Combustion: Thermal decomposition can produce highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[11][14]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Storage and Disposal

Proper storage and disposal are crucial for laboratory safety and environmental protection.

Storage

Causality: Improper storage can lead to degradation of the compound, creation of hazardous byproducts, or accidental release.

Protocol:

-

Container: Keep the container tightly closed and properly labeled.[7][9]

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[12] A designated cabinet for corrosive and toxic materials is recommended.

-

Conditions: Some analogues specify refrigeration (2-8°C) and storage under an inert atmosphere (e.g., nitrogen).[6][15] Always follow the supplier's specific recommendations.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[16]

Disposal

Causality: Halogenated organic compounds are environmentally persistent and must not be disposed of via standard drains or trash.[8] They are classified as hazardous waste.

Protocol:

-

Segregation: All waste containing this compound, including neat material, contaminated absorbents, and rinsates, must be collected in a dedicated, properly labeled hazardous waste container for halogenated organic waste.[8]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[8][17]

-

Compliance: Dispose of the waste through your institution's environmental health and safety (EHS) office, in strict accordance with all local, state, and federal regulations.[17][18]

Conclusion

This compound is a valuable reagent whose utility is matched by its potential hazards. By understanding its chemical properties through the lens of its analogues and adhering to a multi-layered safety approach—encompassing engineering controls, personal protective equipment, and rigorous protocols for handling and disposal—researchers can mitigate risks effectively. A culture of safety, grounded in expertise and validated by strict adherence to established procedures, is paramount to ensuring the well-being of laboratory personnel and the protection of the environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-溴-4-甲基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 6. Ethyl 2-bromo-5-methylthiazole-4-carboxylate | 56355-62-5 [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. chemscene.com [chemscene.com]

- 16. fishersci.com [fishersci.com]

- 17. benchchem.com [benchchem.com]

- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Methodological & Application

Application Notes and Protocols for Methyl 2-bromo-5-ethylthiazole-4-carboxylate in Organic Synthesis

Introduction: A Versatile Heterocyclic Building Block